Pyridindolol K2

Description

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

[1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |

InChI |

InChI=1S/C16H16N2O4/c1-9(20)22-8-10-6-12-11-4-2-3-5-13(11)18-15(12)16(17-10)14(21)7-19/h2-6,14,18-19,21H,7-8H2,1H3/t14-/m0/s1 |

InChI Key |

SETMAEUYTGAAQD-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=O)OCC1=CC2=C(C(=N1)[C@H](CO)O)NC3=CC=CC=C32 |

Canonical SMILES |

CC(=O)OCC1=CC2=C(C(=N1)C(CO)O)NC3=CC=CC=C32 |

Synonyms |

pyridindolol K2 |

Origin of Product |

United States |

Foundational & Exploratory

Pyridindolol K2: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K2 is a novel alkaloid with a β-carboline skeleton, first isolated from the fermentation broth of Streptomyces sp. K93-0711.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes a summary of its known biological activity, specifically its inhibitory effect on the adhesion of human promyelocytic leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVEC). While the complete, detailed experimental protocols from the original discovery are not publicly available, this guide outlines generalized procedures based on established methods for the isolation of similar microbial metabolites and for conducting cell adhesion assays. Furthermore, this document presents the known quantitative data for this compound and discusses its structural elucidation through spectroscopic methods.

Introduction

The search for novel bioactive compounds from microbial sources remains a cornerstone of drug discovery. Streptomyces, a genus of Gram-positive bacteria, is a particularly rich source of diverse secondary metabolites with a wide range of biological activities. This compound, a member of the pyridindolol family of alkaloids, was discovered as part of a screening program for inhibitors of cell adhesion.[1] Cell adhesion is a critical process in inflammation and metastasis, making inhibitors of this process promising candidates for therapeutic development.

Discovery and Isolation of this compound

This compound was first isolated from the culture broth of Streptomyces sp. K93-0711.[1] The producing organism was identified through taxonomic studies. The isolation of this compound involves standard techniques for the extraction and purification of microbial secondary metabolites.

Fermentation

A generalized fermentation protocol for the production of alkaloids from Streptomyces is as follows:

-

Inoculum Preparation: A seed culture of Streptomyces sp. K93-0711 is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for a period of 5-7 days.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A generalized protocol for the extraction and purification of this compound from the fermentation broth is as follows:

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate or n-butanol. The mycelium can also be extracted with a solvent like acetone or methanol.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. These steps may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

The fractions are monitored by Thin Layer Chromatography (TLC) or HPLC, and those containing this compound are pooled and concentrated to yield the pure compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.[1] These methods provide detailed information about the molecule's chemical formula, connectivity, and stereochemistry.

| Property | Data |

| Molecular Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| Core Structure | β-carboline alkaloid |

| Stereochemistry | (R)-configuration |

Table 1: Physicochemical properties of this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and amines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Biological Activity

This compound has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVEC).[1]

| Assay | Result (IC₅₀) |

| Inhibition of HL-60 adhesion to HUVEC | 75 µg/mL |

Table 2: In vitro biological activity of this compound.

Experimental Protocol: Cell Adhesion Assay (Generalized)

The following is a generalized protocol for an HL-60 to HUVEC adhesion assay, based on standard methodologies:

-

HUVEC Culture: HUVECs are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Activation: The HUVEC monolayer is treated with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

Treatment: The activated HUVECs are then treated with varying concentrations of this compound for a specified period.

-

HL-60 Cell Labeling: HL-60 cells are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture: The labeled HL-60 cells are added to the HUVEC monolayer and incubated for 1-2 hours to allow for adhesion.

-

Washing: Non-adherent HL-60 cells are removed by gentle washing with a suitable buffer.

-

Quantification: The fluorescence of the adherent HL-60 cells is measured using a fluorescence plate reader. The IC₅₀ value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound inhibits cell adhesion has not been fully elucidated in publicly available literature. The inhibition of HL-60 cell adhesion to activated HUVECs suggests that this compound may interfere with the function of cell adhesion molecules (CAMs) on either the leukemia cells or the endothelial cells.

The process of leukocyte-endothelial adhesion is a complex cascade involving multiple signaling pathways. LPS activation of HUVECs leads to the upregulation of CAMs such as E-selectin, VCAM-1, and ICAM-1. These molecules on the endothelial cell surface bind to their respective ligands on the surface of leukocytes, such as sialyl Lewis X and integrins.

Further research is required to determine the specific molecular target(s) of this compound and the signaling pathways it modulates.

Synthesis

The first total synthesis of (R)-(-)-Pyridindolol K2 has been successfully achieved, confirming its absolute stereochemistry. This synthetic route provides a means to produce this compound and its analogs for further structure-activity relationship (SAR) studies and preclinical development.

Conclusion

This compound is a promising natural product with potential therapeutic applications in diseases characterized by excessive cell adhesion, such as inflammation and cancer metastasis. This technical guide has summarized the available information on its discovery, isolation, and biological activity. While detailed experimental protocols and a complete elucidation of its mechanism of action are not yet publicly available, the information presented here provides a solid foundation for researchers and drug development professionals interested in this novel β-carboline alkaloid. Future studies should focus on elucidating its molecular targets and signaling pathways to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Secondary Metabolites of Streptomyces coelicolor A3(2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public data could be retrieved for Streptomyces sp. K93-0711. This guide focuses on the well-characterized model organism, Streptomyces coelicolor A3(2), as a representative example of secondary metabolite production in the Streptomyces genus.

Introduction

Streptomyces coelicolor A3(2) is a Gram-positive, filamentous soil bacterium renowned for its complex lifecycle and its prolific production of a diverse array of secondary metabolites.[1] This organism has become a model for studying Streptomyces genetics and the regulation of antibiotic biosynthesis.[1] Its genome, sequenced in 2002, revealed over 20 biosynthetic gene clusters (BGCs) responsible for the production of these specialized compounds.[1][2] Many of these metabolites exhibit potent biological activities, including antimicrobial and anticancer properties, making S. coelicolor A3(2) a subject of intense research in the field of natural product discovery.

This technical guide provides a comprehensive overview of the core secondary metabolites produced by S. coelicolor A3(2), with a focus on quantitative data, detailed experimental protocols, and the visualization of key biosynthetic pathways.

Core Secondary Metabolites of Streptomyces coelicolor A3(2)

S. coelicolor A3(2) is known for producing several well-characterized secondary metabolites, most notably the pigmented antibiotics actinorhodin (ACT), undecylprodigiosin (RED), and coelimycin (CPK), as well as the calcium-dependent antibiotic (CDA).[1][3][4]

-

Actinorhodin (ACT): A blue-pigmented polyketide antibiotic with a benzoisochromanequinone dimer structure.[5] It is a product of a type II polyketide synthase pathway and exhibits pH-indicator properties.[5]

-

Undecylprodigiosin (RED): A red-pigmented tripyrrole antibiotic belonging to the prodiginines group.[6][7] It is synthesized via a pathway that involves both fatty acid and amino acid precursors.

-

Coelimycin (CPK): A yellow-pigmented polyketide, the biosynthesis of which is tightly regulated and often observed earlier in the growth cycle than ACT and RED.[3][8][9][10]

-

Calcium-Dependent Antibiotic (CDA): An acidic lipopeptide antibiotic that requires calcium ions for its biological activity.[11][12][13][14] Its structure includes several nonproteinogenic amino acids and a 2,3-epoxyhexanoyl fatty acid side chain.[11][15]

Quantitative Data on Secondary Metabolite Production

The production of secondary metabolites in S. coelicolor A3(2) is highly dependent on culture conditions, including media composition, pH, and growth phase. The following tables summarize some of the reported quantitative data for actinorhodin production.

| Strain | Culture Condition | Actinorhodin Yield (g/L) | Reference |

| Wild-type 1147 | Liquid GYM medium, 30°C | 0.0058 | [16] |

| Mutant C7 | Liquid GYM medium, 30°C | 0.51 | [16] |

| Mutant C8 | Liquid GYM medium, 30°C | 0.55 | [16] |

| Mutant C7 | Liquid GYM medium, 27°C | 0.63 | [16] |

| Mutant C8 | Liquid GYM medium, 27°C | 0.90 | [16] |

| Mutant Strain | Fold Increase in Actinorhodin Production vs. Wild Type | Reference |

| actR mutant | 4- to 5-fold higher | [17] |

| actAB deletion mutant | ~5-fold reduction | [17] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. coelicolor A3(2), extraction of secondary metabolites, and quantification of actinorhodin.

Cultivation of Streptomyces coelicolor A3(2) for Secondary Metabolite Production

This protocol is adapted for the general growth and sporulation of S. coelicolor A3(2).

Materials:

-

Streptomyces coelicolor A3(2) spores

-

Soy-flour mannitol (SFM) agar plates (20 g/L mannitol, 20 g/L soy-flour, 20 g/L agar)[18]

-

Sterile deionized water

-

Sterile cotton wool

-

40 µm cut-off cell strainer[18]

-

Sterile 20% glycerol solution

Procedure:

-

Prepare a spore suspension of S. coelicolor A3(2) in sterile deionized water.

-

Spread the spore suspension onto SFM agar plates.[18]

-

Incubate the plates at 30°C for 10-14 days to allow for sporulation.[18][19]

-

Harvest the spores by scraping them from the agar surface and suspending them in sterile deionized water.[18]

-

Filter the spore suspension through sterile cotton wool or a 40 µm cell strainer to remove mycelial fragments.[18][19]

-

For long-term storage, mix the spore suspension with an equal volume of sterile 50% glycerol to a final concentration of 25% and store at -80°C. For immediate use in liquid cultures, spores can be washed and resuspended in the desired medium.

Extraction of Secondary Metabolites

This protocol describes a general method for the solvent extraction of secondary metabolites from a liquid culture of S. coelicolor A3(2).

Materials:

-

Liquid culture of S. coelicolor A3(2)

-

Ethyl acetate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Whatman #1 filter paper[20]

Procedure:

-

Grow S. coelicolor A3(2) in a suitable liquid medium (e.g., TSB or a specialized production medium) under optimal conditions for secondary metabolite production (typically 7-10 days at 30°C with shaking).[20][21]

-

Separate the mycelium from the culture broth by centrifugation or filtration through Whatman #1 filter paper.[20]

-

To extract extracellular metabolites, transfer the culture filtrate to a separating funnel.

-

Add an equal volume of ethyl acetate to the filtrate and shake vigorously for 5-10 minutes.[20]

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[20]

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract of extracellular metabolites.[20]

-

To extract intracellular metabolites, the mycelial biomass can be homogenized and extracted with a suitable solvent like methanol or ethyl acetate.

Quantification of Actinorhodin

This spectrophotometric method is used for the quantification of actinorhodin from liquid cultures.

Materials:

-

S. coelicolor A3(2) liquid culture sample

-

2 M KOH solution

-

Spectrophotometer

Procedure:

-

Take a 0.5 mL aliquot of the S. coelicolor A3(2) liquid culture.[16]

-

Add an equal volume (0.5 mL) of 2 M KOH to the culture sample.[16] The solution will turn blue in the presence of actinorhodin.

-

Vortex the mixture thoroughly to ensure complete extraction of the pigment.

-

Centrifuge the sample at 3,000 x g for 5 minutes to pellet the cell debris.[16]

-

Carefully transfer the supernatant to a cuvette.

-

Measure the absorbance of the supernatant at 640 nm using a spectrophotometer.[16]

-

The concentration of actinorhodin can be calculated using the molar extinction coefficient (ε) of 25,320 M⁻¹cm⁻¹ at 640 nm in 1 N KOH.[16][22]

Biosynthetic Pathways and Regulatory Networks

The production of secondary metabolites in S. coelicolor A3(2) is governed by complex biosynthetic pathways encoded by dedicated gene clusters. The expression of these clusters is tightly regulated by a hierarchical network of pathway-specific and global regulators.

Actinorhodin Biosynthetic Pathway

Actinorhodin is a type II polyketide synthesized from acetyl-CoA and seven molecules of malonyl-CoA. The pathway involves a minimal polyketide synthase (PKS) and a series of tailoring enzymes that catalyze cyclization, aromatization, oxidation, and dimerization reactions.

Caption: Simplified biosynthetic pathway of actinorhodin in S. coelicolor A3(2).

Undecylprodigiosin Biosynthetic Pathway

The biosynthesis of undecylprodigiosin is a bifurcated pathway where two different precursors, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP), are synthesized independently and then condensed to form the final product.

Caption: Bifurcated biosynthetic pathway of undecylprodigiosin.

Experimental Workflow for Secondary Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of secondary metabolites from S. coelicolor A3(2).

Caption: General workflow for secondary metabolite analysis.

Conclusion

Streptomyces coelicolor A3(2) remains a cornerstone for research into the biosynthesis and regulation of secondary metabolites. The wealth of genetic and biochemical information available for this model organism provides a solid foundation for understanding the complex processes that lead to the production of these valuable natural products. The protocols and pathway diagrams presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the vast chemical diversity of the Streptomyces genus. Further investigation into the many "silent" or cryptic biosynthetic gene clusters within S. coelicolor A3(2) and other Streptomyces species holds the promise of discovering novel bioactive compounds with significant therapeutic potential.

References

- 1. Streptomyces coelicolor A3(2) - ActinoBase [actinobase.org]

- 2. Differences at Species Level and in Repertoires of Secondary Metabolite Biosynthetic Gene Clusters among Streptomyces coelicolor A3(2) and Type Strains of S. coelicolor and Its Taxonomic Neighbors [mdpi.com]

- 3. Frontiers | Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) [frontiersin.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Actinorhodin - Wikipedia [en.wikipedia.org]

- 6. bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Undecylprodigiosin - Wikipedia [en.wikipedia.org]

- 8. Multi-level regulation of coelimycin synthesis in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, biosynthetic origin, and engineered biosynthesis of calcium-dependent antibiotics from Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of the Streptomyces coelicolor Calcium-Dependent Antibiotic by absA, Encoding a Cluster-Linked Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Dramatic Activation of Antibiotic Production in Streptomyces coelicolor by Cumulative Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Two-Step Mechanism for the Activation of Actinorhodin Export and Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insights into Streptomyces coelicolor A3(2) growth and pigment formation with high‐throughput online monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]

- 20. academic.oup.com [academic.oup.com]

- 21. banglajol.info [banglajol.info]

- 22. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Pyridindolol K2: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K2 is a naturally occurring β-carboline alkaloid first isolated from the culture broth of Streptomyces sp. K93-0711.[1] As a member of the pyridindolol family, it has garnered interest within the scientific community for its potential biological activities, particularly its ability to inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to endothelial cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

The chemical identity of this compound has been established through spectroscopic analysis and total synthesis.[2] It is essential to distinguish this compound from the parent compound, Pyridindolol, as they are distinct chemical entities with different molecular formulas and weights.

Based on the structure elucidated from its total synthesis, the IUPAC name for (R)-(-)-Pyridindolol K2 is [(1R)-1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol] acetate .

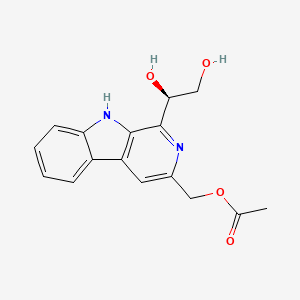

The chemical structure of (R)-(-)-Pyridindolol K2 is provided below:

Figure 1: Chemical Structure of (R)-(-)-Pyridindolol K2.

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 189756-51-2 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 300.31 g/mol | |

| Appearance | Amorphous powder | [1] |

| Melting Point | 123-124 °C | [2] |

| Mass Spectrometry (HR-FAB-MS) | m/z 301.1216 [M+H]⁺ (Calcd. for C₁₆H₁₇N₂O₄: 301.1188) | [1] |

| ¹H-NMR (300 MHz, MeOH-d₄) δ (ppm) | 2.13 (3H, s), 3.97 (2H, br s), 5.20 (1H, br s), 5.32 (2H, s), 7.22 (1H, t, J=7.0 Hz), 7.54 (1H, dd, J=8.0, 1.1 Hz), 7.60 (1H, d, J=8.0 Hz), 8.05 (1H, s), 8.15 (1H, d, J=8.0 Hz) | [2] |

| ¹³C-NMR (75 MHz, MeOH-d₄) δ (ppm) | 20.9, 67.0, 68.4, 76.1, 113.0, 114.3, 120.7, 122.0, 122.5, 129.6, 131.6, 134.7, 142.8, 144.2, 145.7, 172.7 | [2] |

Biological Activity: Inhibition of Cell Adhesion

The primary reported biological activity of this compound is its ability to inhibit the adhesion of HL-60 cells to a monolayer of human umbilical vein endothelial cells (HUVECs) that have been activated by lipopolysaccharide (LPS).[1] This process is a critical step in the inflammatory response, where leukocytes in the bloodstream attach to the endothelial lining of blood vessels to migrate into tissues.

This compound exhibits this inhibitory effect with an IC₅₀ value of 75 µg/mL .[1]

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's anti-adhesive properties has not been fully elucidated in the available literature, the inhibition of leukocyte-endothelial cell adhesion is often mediated by the downregulation of cell adhesion molecules (CAMs) on the surface of endothelial cells. Key CAMs involved in this process include E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). The expression of these molecules is typically upregulated by inflammatory stimuli like LPS, a process often regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.

It is hypothesized that this compound may exert its effect by interfering with the NF-κB signaling cascade in endothelial cells, thereby preventing the transcriptional activation of genes encoding for E-selectin and VCAM-1.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Streptomyces sp. K93-0711

The following protocol is based on the methodology described by Kim et al. (1997).[1]

References

Unveiling the Bioactivity of Pyridindolol K2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pyridindolol K2, a novel alkaloid with a β-carboline skeleton, has been identified as a potential modulator of cellular adhesion, a critical process in inflammation and various disease pathologies. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its inhibitory effects on cell-cell interactions. Due to the limited publicly available research on this specific compound, this document synthesizes the foundational findings and provides a generalized experimental context for its observed activity.

Core Biological Activity

This compound was isolated from the culture broth of Streptomyces sp. K93-0711[1][2]. Its chemical formula is C16H16N2O4[1]. The primary reported biological activity of this compound is the inhibition of the adhesion of human promyelocytic leukemia cells (HL-60) to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs)[1][2].

Quantitative Data

The inhibitory potency of this compound on this cell adhesion process is summarized in the table below. This represents the sole piece of quantitative biological data currently available in the public domain.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| This compound | Inhibition of cell adhesion | HL-60 cells on LPS-activated HUVEC monolayer | 75 µg/mL | [Kim et al., 1997][1][2] |

Postulated Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of this compound has not been elucidated, its inhibitory effect on the adhesion of leukocytes (HL-60 cells) to activated endothelial cells (HUVECs) suggests interference with key signaling pathways involved in inflammation and immune responses.

The activation of endothelial cells by LPS is known to induce the expression of various cell adhesion molecules (CAMs) on the endothelial surface, such as E-selectin, VCAM-1, and ICAM-1[3][4][5]. This process is largely mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[3][4][6][7][8][9]. The binding of LPS to its receptor complex on endothelial cells triggers a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows for the translocation of NF-κB into the nucleus, where it induces the transcription of genes encoding for CAMs and other pro-inflammatory molecules[6][8]. These CAMs then serve as ligands for integrins and other receptors on the surface of leukocytes, facilitating their adhesion to the endothelium, a critical step in their extravasation to sites of inflammation[5][10].

Given this context, it is plausible that this compound exerts its inhibitory effect by acting on one or more points within this pathway. Potential mechanisms could include:

-

Direct inhibition of the binding of adhesion molecules on HUVECs to their counter-receptors on HL-60 cells.

-

Interference with the LPS-induced signaling cascade within the HUVECs, thereby downregulating the expression of cell adhesion molecules.

-

Modulation of the expression or function of adhesion molecules on the surface of HL-60 cells[11].

Further research is required to determine the exact mechanism of action of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates the generalized NF-κB signaling pathway leading to leukocyte-endothelial cell adhesion, which is the context for the observed activity of this compound.

Caption: Generalized NF-κB signaling pathway in endothelial cells leading to leukocyte adhesion.

Experimental Protocols

While the specific protocol used for the initial discovery of this compound's activity is not detailed in the available literature, a generalized protocol for an HL-60 cell adhesion assay with LPS-activated HUVECs can be constructed based on standard methodologies[9][12].

General Protocol: HL-60 Adhesion to LPS-Activated HUVEC Monolayer

1. Cell Culture:

- HUVECs: Culture Human Umbilical Vein Endothelial Cells in endothelial cell growth medium supplemented with appropriate growth factors. Passage cells upon reaching 80-90% confluency. For the assay, seed HUVECs into 96-well plates and grow to form a confluent monolayer.

- HL-60 Cells: Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in suspension culture.

2. HUVEC Activation:

- Once HUVECs have formed a confluent monolayer, replace the culture medium with fresh medium containing a specific concentration of lipopolysaccharide (LPS) (e.g., 1 µg/mL).

- Incubate the cells for a period sufficient to induce the expression of adhesion molecules (typically 4-6 hours).

3. Treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Create a serial dilution of this compound in the appropriate cell culture medium.

- Add the different concentrations of this compound to the HUVEC monolayer either prior to or concurrently with LPS stimulation, depending on the experimental design. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

4. HL-60 Cell Labeling (for quantification):

- Harvest HL-60 cells and wash with a suitable buffer (e.g., PBS).

- Resuspend the cells in a buffer containing a fluorescent dye (e.g., Calcein-AM).

- Incubate the cells to allow for dye uptake.

- Wash the labeled HL-60 cells to remove excess dye and resuspend in fresh medium.

5. Adhesion Assay:

- Remove the medium from the HUVEC-containing wells.

- Add the labeled HL-60 cell suspension to each well.

- Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

- Gently wash the wells multiple times with a buffer to remove non-adherent HL-60 cells.

6. Quantification of Adhesion:

- Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent HL-60 cells.

- Alternatively, adherent cells can be visualized and counted using a fluorescence microscope.

7. Data Analysis:

- Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell adhesion assay.

Caption: General experimental workflow for the HL-60/HUVEC cell adhesion assay.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity in a key in vitro model of leukocyte-endothelial adhesion. This finding positions it as a compound of interest for further investigation in the context of inflammatory diseases. However, the current understanding of its biological activity is in its infancy.

Future research should prioritize:

-

Elucidation of the precise molecular target and mechanism of action.

-

Investigation of its effects on the expression and function of specific adhesion molecules and components of the NF-κB signaling pathway.

-

Evaluation of its efficacy and safety in preclinical in vivo models of inflammation.

-

Structure-activity relationship (SAR) studies to identify analogs with improved potency and pharmacokinetic properties.

A more in-depth understanding of the biological activity of this compound will be crucial for assessing its therapeutic potential.

References

- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation-induced transmigration of HL60 cells across activated HUVEC monolayer involves E-selectin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. tmd.ac.jp [tmd.ac.jp]

- 11. Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Action of Pyridindolol K2: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed examination of the known mechanism of action for Pyridindolol K2, a novel alkaloid compound.

Executive Summary

This compound, a β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has been identified as an inhibitor of cellular adhesion.[1][2] Its primary characterized biological effect is the disruption of the adhesion process between human promyelocytic leukemia cells (HL-60) and human umbilical vein endothelial cells (HUVEC) activated by lipopolysaccharide (LPS). This document synthesizes the available data on this compound, presenting its mechanism of action, quantitative data, and the experimental context for its characterization.

Mechanism of Action: Inhibition of Cell Adhesion

This compound's mechanism of action is centered on the inhibition of cell-to-cell adhesion, a critical process in various physiological and pathological states, including inflammation and metastasis. The compound has been shown to specifically interfere with the adhesion of HL-60 cells to an endothelial monolayer that has been stimulated with LPS, a component of the outer membrane of Gram-negative bacteria that induces an inflammatory response in endothelial cells.[1][2]

While the precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated in the available literature, its activity suggests an interaction with cell surface adhesion molecules or intracellular signaling cascades that regulate their expression or affinity.

Conceptual Signaling Pathway of Cell Adhesion Inhibition

The following diagram illustrates a conceptual pathway for the inhibition of leukocyte-endothelial adhesion, the process targeted by this compound.

References

Pyridinodolol K2: A Technical Review of its Isolation, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinodolol K2 is a naturally occurring alkaloid belonging to the β-carboline class of compounds.[1] First isolated from the culture broth of Streptomyces sp. K93-0711, it presents a unique chemical scaffold that has garnered interest for its biological activities.[1] Structurally, Pyridinodolol K2 is characterized by the chemical formula C16H16N2O4.[1] This technical guide provides a comprehensive overview of the available scientific literature on Pyridinodolol K2, focusing on its isolation, total synthesis, and known biological effects, with a particular emphasis on its inhibitory action on cancer cell adhesion.

Isolation and Purification

Pyridinodolol K2 is a secondary metabolite produced by the fermentation of Streptomyces sp. strain K93-0711.[1] While the seminal paper does not provide a detailed, step-by-step protocol for its isolation, a general methodology can be inferred based on standard practices for extracting alkaloids from Streptomyces cultures.

General Experimental Protocol for Isolation

The following is a representative protocol for the isolation and purification of alkaloids from Streptomyces fermentation broth:

-

Fermentation: Streptomyces sp. K93-0711 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is harvested and separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the alkaloid content.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for the purification of Pyridinodolol K2. This typically involves:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Pyridinodolol K2 are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

-

The workflow for a typical isolation and purification process is depicted below:

References

An In-depth Technical Guide to Beta-Carboline Alkaloids from Microbial Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-carboline alkaloids derived from microbial sources, focusing on their production, isolation, characterization, and biological activities. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Introduction to Microbial Beta-Carboline Alkaloids

Beta-carboline alkaloids are a diverse group of naturally occurring and synthetic compounds containing a tricyclic pyrido[3,4-b]indole ring system. While traditionally associated with plants and endogenous formation in animals, microorganisms are emerging as a significant and largely untapped source of these potent bioactive molecules. Microbial beta-carbolines exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and neurotropic effects, making them promising candidates for drug discovery and development. This guide delves into the technical aspects of working with these compounds from microbial origins.

Quantitative Data on Microbial Production

The production of beta-carboline alkaloids varies significantly depending on the microbial species, strain, and fermentation conditions. The following tables summarize the available quantitative data on the yields of specific beta-carboline alkaloids from various microbial sources.

Table 1: Yield of Beta-Carboline Alkaloids from Fungal Sources

| Fungal Species | Alkaloid | Yield | Fermentation Volume | Source |

| Trichoderma sp. MCCC 3A01244 | Trichocarboline A | 3.0 mg | 200 L | [1][2] |

| Trichocarboline B (enantiomeric mixture) | 10.0 mg | 200 L | [1] | |

| Trichocarboline C | 0.8 mg | 200 L | [1] | |

| Conidiobolus coronatus | Harman | Significantly higher in minimal vs. rich medium | Not specified | [3][4] |

| Norharman | Significantly higher in minimal vs. rich medium | Not specified | [3][4] |

Table 2: Yield of Beta-Carboline Alkaloids from Bacterial Sources

| Bacterial Species | Alkaloid | Yield | Fermentation Volume | Source |

| Marinactinospora thermotolerans SCSIO 00652 | Marinacarboline A-D | Not explicitly quantified, but isolated | 8 L | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of beta-carboline alkaloids from microbial cultures. The following sections provide step-by-step protocols for key experimental procedures.

This protocol is adapted from the study by Hao et al. (2022).[1][2][6]

-

Fungal Strain and Culture Medium: The deep-sea fungus Trichoderma sp. MCCC 3A01244 is used. The fungus is grown in GYP medium supplemented with various L-amino acids (L-Trp, L-Ser, L-Thr, L-Lys, L-Phe, L-Val, and L-Met) at a concentration of 2 g/L each.[1]

-

Fermentation: The culture is statically incubated in flasks at 28°C for 30 days.[1]

-

Extraction:

-

Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel using a gradient elution of petroleum ether-EtOAc followed by EtOAc-MeOH to afford several primary fractions.[1]

-

Sephadex LH-20 Chromatography: The primary fractions are further separated by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a methanol-water gradient.[1]

This is a general protocol based on common practices for beta-carboline analysis.[7][8][9]

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or fluorescence detector is used. For enhanced sensitivity and selectivity, an electrochemical detector or a mass spectrometer can be employed.[7][8]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase may be adjusted to optimize separation. For instance, a mobile phase of methanol:acetonitrile:0.05 mol L(-1) Na2HPO4 solution of pH 9.0 (20:20:60) has been reported.[8]

-

Detection:

-

UV Detection: Wavelengths are typically set between 254 nm and 350 nm.

-

Fluorescence Detection: Excitation and emission wavelengths are specific to the beta-carboline being analyzed. For example, harman can be detected with excitation at 300 nm and emission at 430 nm.

-

Electrochemical Detection: A glassy carbon electrode, sometimes modified with carbon nanotubes, can be used at a potential of around +900 mV versus Ag/AgCl.[8]

-

Signaling Pathways and Biosynthetic Workflows

The biological effects and formation of beta-carboline alkaloids are governed by their interactions with cellular signaling pathways and their biosynthetic routes.

Trichocarboline A, isolated from Trichoderma sp. MCCC 3A01244, has been shown to exhibit anti-pulmonary fibrosis activity by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][6] The proposed mechanism involves the suppression of the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[2]

The biosynthesis of the beta-carboline core of marinacarbolines in Marinactinospora thermotolerans involves a key Pictet-Spengler reaction catalyzed by the enzyme McbB.[10][11][12] This enzymatic reaction condenses L-tryptophan with an aldehyde, followed by cyclization to form the characteristic tricyclic ring structure.

Conclusion

Microorganisms represent a rich and relatively unexplored source of structurally diverse and biologically active beta-carboline alkaloids. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these microbial metabolites. Further exploration of microbial diversity, coupled with advances in fermentation and synthetic biology, will undoubtedly lead to the discovery of novel beta-carboline alkaloids with significant pharmacological applications.

References

- 1. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Harman and norharman, metabolites of entomopathogenic fungus Conidiobolus coronatus (Entomopthorales), disorganize development of Galleria mellonella (Lepidoptera) and affect serotonin-regulating enzymes | PLOS One [journals.plos.org]

- 4. Harman and norharman, metabolites of entomopathogenic fungus Conidiobolus coronatus (Entomopthorales), disorganize development of Galleria mellonella (Lepidoptera) and affect serotonin-regulating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of McbB, an enzyme catalyzing the β-carboline skeleton construction in the marinacarboline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Synthesis: A Technical Guide to the Putative Pyridindolol K2 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K2, a naturally occurring alkaloid with a distinctive β-carboline skeleton, was first isolated from Streptomyces sp. K93-0711.[1] This class of compounds has garnered interest for its potential biological activities. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, genomic investigations of Streptomyces species have unveiled a putative biosynthetic gene cluster (BGC) that provides a strong foundation for a proposed synthetic route.[2][3] This technical guide consolidates the current understanding of the proposed this compound biosynthesis, presenting a putative pathway, a breakdown of the involved enzymatic machinery, and general experimental methodologies for its future investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from two primary precursors: the amino acid L-tryptophan and the simple sugar derivative, glyceraldehyde .[2] The core β-carboline structure is likely assembled through a series of enzymatic reactions orchestrated by the identified BGC.

The central step in the formation of the pyridindolol scaffold is a proposed Pictet-Spengler reaction . This reaction involves the condensation of an amine with an aldehyde or ketone, followed by ring closure. In this case, the indolethylamine moiety of tryptophan reacts with glyceraldehyde. This key reaction is catalyzed by a putative Pictet-Spenglerase (PSase) .[2][3]

Following the formation of the initial β-carboline intermediate, a series of tailoring reactions, including oxidation and reduction steps, are necessary to arrive at the final structure of this compound. The proposed BGC contains genes encoding for oxidoreductases and a dehydrogenase, which are likely responsible for these modifications.[2]

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

The Putative this compound Biosynthetic Gene Cluster

A putative BGC for pyridindolol has been identified in Streptomyces sp. ID38640.[2][3] This cluster contains several open reading frames (ORFs) that encode for the enzymes predicted to catalyze the biosynthesis. A homolog of StnK2 , a known Pictet-Spenglerase from the streptonigrin biosynthesis pathway, was identified within this cluster, further supporting the proposed mechanism.[2]

The identified gene cluster also includes genes for a FAD-binding oxidoreductase, a long-chain fatty acid-CoA ligase, an aldehyde dehydrogenase, a histidine phosphatase, and a F420-dependent oxidoreductase.[2] The precise roles and sequence of action of these enzymes in the modification of the β-carboline core to yield this compound remain to be experimentally validated.

Logical Relationship of the Proposed BGC to this compound

References

Pyridindolol K2 (CAS: 189756-51-2): A Technical Guide to its Core Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K2, a naturally occurring β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has demonstrated notable biological activity, particularly in the inhibition of cancer cell adhesion—a critical process in tumor metastasis. This technical guide provides an in-depth overview of this compound, consolidating its known chemical and physical properties, and detailing the experimental framework for its primary biological function. Furthermore, this document elucidates a proposed mechanism of action and visualizes key experimental and signaling pathways to support further research and development.

Chemical and Physical Properties

This compound is a member of the β-carboline class of alkaloids, characterized by a tricyclic pyrido[3,4-b]indole ring structure. Its specific properties are summarized below.

| Property | Value | Reference |

| CAS Number | 189756-51-2 | |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][2][3] |

| Molecular Weight | 300.31 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 123-124°C | |

| Purity | ≥95% (commercially available) | [1] |

| Long Term Storage | Refer to supplier recommendations | [1] |

Spectroscopic Data:

| Type | Data |

| ¹H-NMR (300 MHz, MeOH-d₄) δ | 2.13 (3H, s), 3.97 (2H, br s), 5.20 (1H, br s), 5.32 (2H, s), 7.22 (1H, t, J=7.0 Hz), 7.54 (1H, dd, J=8.0, 1.1 Hz), 7.60 (1H, d, J=8.0 Hz), 8.05 (1H, s), 8.15 (1H, d, J=8.0 Hz) |

| ¹³C-NMR (75 MHz, MeOH-d₄) δ | 20.9, 67.0, 68.4, 76.1, 113.0, 114.3, 120.7, 122.0, 122.5, 129.6, 131.6, 134.7, 142.8, 144.2, 145.7, 172.7 |

| Mass Spectrometry (MS) m/z | 300 (M⁺) |

Biological Activity: Inhibition of Cancer Cell Adhesion

The primary reported biological activity of this compound is the inhibition of the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of human umbilical vein endothelial cells (HUVEC) that has been activated by lipopolysaccharide (LPS).[2][3] This process is a crucial step in the metastatic cascade, where cancer cells adhere to the endothelial lining of blood vessels before extravasating into new tissues.

| Biological Activity | IC₅₀ | Cell Lines | Reference |

| Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer | 75 µg/mL | HL-60, HUVEC | [2][3] |

Experimental Protocols

While the original full-text experimental protocol for this compound's activity is not widely available, the following is a representative methodology for an HL-60 to HUVEC adhesion assay under LPS stimulation, based on standard protocols.

Objective: To quantify the inhibitory effect of this compound on the adhesion of HL-60 cells to an LPS-activated HUVEC monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Human Promyelocytic Leukemia (HL-60) cells

-

Endothelial Cell Growth Medium

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

Calcein-AM (or other fluorescent cell stain)

-

Multi-well culture plates (e.g., 96-well)

-

Fluorescence microscope or plate reader

Methodology:

-

HUVEC Monolayer Preparation:

-

Seed HUVECs into multi-well plates and culture until a confluent monolayer is formed.

-

-

LPS Activation and this compound Treatment:

-

Pre-treat the confluent HUVEC monolayer with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Introduce LPS (e.g., 1 µg/mL) to the wells containing the HUVEC monolayer and this compound and incubate for a period sufficient to induce adhesion molecule expression (e.g., 4-6 hours). Include appropriate controls (no LPS, no this compound).

-

-

HL-60 Cell Preparation:

-

Culture HL-60 cells in suspension.

-

Label the HL-60 cells with a fluorescent marker like Calcein-AM according to the manufacturer's protocol.

-

Wash the labeled cells to remove excess dye and resuspend in fresh medium.

-

-

Co-culture and Adhesion:

-

Remove the medium containing LPS and this compound from the HUVEC monolayer and wash gently with PBS.

-

Add the fluorescently labeled HL-60 cells to each well containing the HUVEC monolayer.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

-

-

Quantification of Adhesion:

-

Gently wash the wells with PBS to remove non-adherent HL-60 cells.

-

Quantify the number of adherent, fluorescent HL-60 cells either by capturing images with a fluorescence microscope and counting the cells or by measuring the total fluorescence in each well using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of adhesion in the presence of this compound relative to the positive control (LPS-stimulated, no inhibitor).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Proposed Mechanism of Action

The precise molecular mechanism by which this compound inhibits HL-60 cell adhesion to HUVECs has not been definitively elucidated in the available literature. However, based on the known signaling pathways involved in LPS-induced endothelial activation and the activities of other alkaloids, a plausible mechanism can be proposed.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of endothelial cells. It binds to Toll-like receptor 4 (TLR4) on the surface of HUVECs, initiating an intracellular signaling cascade. This cascade predominantly involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for cell adhesion molecules (CAMs) such as E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). These CAMs are then expressed on the surface of the HUVECs.

Leukocytes, such as HL-60 cells, express ligands for these CAMs (e.g., sialyl Lewis X for E-selectin, and integrins for ICAM-1 and VCAM-1). The interaction between the CAMs on the endothelial cells and their ligands on the leukocytes facilitates the adhesion of the leukocytes to the endothelium.

Given that some alkaloids have been shown to inhibit the expression of E-selectin, it is proposed that this compound may exert its inhibitory effect by interfering with the LPS-induced signaling pathway, potentially at the level of NF-κB activation or directly at the level of E-selectin gene expression. This would lead to a reduction in the density of E-selectin on the HUVEC surface, thereby diminishing the ability of HL-60 cells to adhere.

References

Methodological & Application

Total Synthesis of Pyridindolol K2: A Detailed Overview of Synthetic Strategies

Application Notes for Researchers in Drug Development

Pyridindolol K2, a naturally occurring β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has garnered interest within the scientific community due to its potential biological activities, including the inhibition of cell adhesion.[1][2] The development of efficient and stereoselective total syntheses is crucial for further pharmacological evaluation and the generation of analogs with improved therapeutic properties. This document provides a detailed overview of the key total synthesis strategies for (R)-(-)-Pyridindolol K2, complete with experimental protocols and comparative data to aid researchers in the fields of medicinal chemistry and drug development.

Two primary synthetic routes have been established, each employing distinct key strategies to construct the characteristic tetracyclic core and install the chiral diol functionality. The first reported total synthesis by Choshi, Kanekiyo, and Hibino's group utilizes a thermal cyclization and a Sharpless asymmetric dihydroxylation as key steps.[3][4] A later approach, developed by Zhang and colleagues, features a novel one-pot aromatization of a tetrahydro-β-carboline derivative.[1]

These methodologies offer different advantages in terms of convergency, stereocontrol, and overall efficiency. The choice of a particular synthetic route will depend on the specific research goals, such as the need for enantiomerically pure material for biological testing or the desire to create a library of analogs for structure-activity relationship (SAR) studies.

Comparative Data of Total Synthesis Methods

The following table summarizes the key quantitative data from the published total syntheses of (R)-(-)-Pyridindolol K2, allowing for a direct comparison of the different approaches.

| Parameter | Choshi/Kanekiyo/Hibino Synthesis (2000)[3] | Zhang et al. Synthesis (2013)[1] |

| Starting Material | N-Methoxymethyl-(MOM)-3-iodoindole-2-carbaldehyde | N-tosyl-tetrahydro-β-carboline derivative |

| Overall Yield | Not explicitly stated, but a nine-step sequence is described. | Information not available in the provided snippets. |

| Enantiomeric Excess | High (via Sharpless Asymmetric Dihydroxylation) | High (chiral source: (S)-2,3-O-isopropylidene-l-glyceraldehyde) |

| Key Reactions | Thermal cyclization of an oxime, Sharpless Asymmetric Dihydroxylation, Stille coupling | One-pot aromatization of N-tosyl-tetrahydro-β-carboline |

| Number of Steps | 9 steps | Information not available in the provided snippets. |

| Specific Rotation | [α]D²³ -33.8° (c=0.195, MeOH) | Information not available in the provided snippets. |

| Melting Point | 123-124 °C (MeOH-CHCl₃) | Information not available in the provided snippets. |

| Spectroscopic Data | ¹H-NMR (300 MHz, MeOH-d₄), ¹³C-NMR (75 MHz, MeOH-d₄), MS (m/z: 300 [M⁺]) | Information not available in the provided snippets. |

Experimental Protocols

Choshi/Kanekiyo/Hibino's First Total Synthesis[3][5]

This synthesis commences from N-Methoxymethyl-(MOM)-3-iodoindole-2-carbaldehyde and proceeds through a nine-step sequence. The key transformations are the construction of the β-carboline core via thermal cyclization and the stereoselective introduction of the diol via Sharpless asymmetric dihydroxylation.

Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol describes the crucial step for establishing the stereochemistry of the diol in this compound.

-

Materials:

-

1-Ethenyl-3-acetoxymethyl-β-carboline (precursor)

-

AD-mix-β

-

t-BuOH

-

Water

-

Methanesulfonamide (if needed for improved reaction)

-

-

Procedure:

-

To a solution of 1-ethenyl-3-acetoxymethyl-β-carboline in a mixture of t-BuOH and water at 0 °C, add AD-mix-β.

-

Stir the reaction mixture vigorously at 0 °C for the specified time (typically several hours to days), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding sodium sulfite and stirring for an additional hour.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-(-)-Pyridindolol K2.

-

Zhang's Novel Asymmetric Total Synthesis[1]

This approach utilizes a novel, mild, one-pot aromatization of an N-tosyl-tetrahydro-β-carboline, with the chirality being introduced from (S)-2,3-O-isopropylidene-l-glyceraldehyde.

A detailed experimental protocol for the one-pot aromatization is not available in the provided search results. A thorough review of the full publication by Zhang et al. in Tetrahedron: Asymmetry, 2013, Vol. 24, No. 11, p. 633 would be required to provide this specific methodology.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two major synthetic strategies for this compound.

Caption: Synthetic pathway for the first total synthesis of (R)-(-)-Pyridindolol K2.

Caption: Conceptual overview of Zhang's asymmetric total synthesis of (R)-(-)-Pyridindolol K2.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. The First Total Synthesis of (R)-(-)-Pyridindolol K2 and Its Enantiomer [chooser.crossref.org]

Application Notes and Protocols for Pyridindolol K2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K2 is a novel alkaloid compound with a β-carboline skeleton, isolated from the culture broth of Streptomyces sp. K93-0711.[1][2] This document provides a summary of its known biological activity and a generalized protocol for its investigation in cell adhesion assays. Due to the limited publicly available data on this compound, the signaling pathway and a broader range of experimental applications are not yet elucidated.

Biological Activity

This compound has been shown to inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to a monolayer of lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVEC).[1][2] This inhibitory effect suggests potential applications in research areas involving cell-cell adhesion, inflammation, and oncology.

Quantitative Data

The following table summarizes the reported quantitative data for this compound's bioactivity.

| Assay | Cell Lines | Parameter | Value | Reference |

| Cell Adhesion Inhibition | HL-60 and HUVEC | IC50 | 75 µg/mL | [1][2] |

Experimental Protocol: Cell Adhesion Assay

This protocol is a generalized methodology based on the described activity of this compound.[1][2] Researchers should optimize the conditions for their specific experimental setup.

Objective: To evaluate the inhibitory effect of this compound on the adhesion of HL-60 cells to LPS-activated HUVECs.

Materials:

-

This compound

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

HL-60 cells

-

Endothelial Cell Growth Medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

BCECF-AM (fluorescent dye)

-

Phosphate Buffered Saline (PBS)

-

96-well microplate

Workflow Diagram:

Caption: Experimental workflow for the cell adhesion assay.

Procedure:

-

HUVEC Culture and Activation:

-

Seed HUVECs in a 96-well plate at an appropriate density and culture for 24 hours in endothelial cell growth medium.

-

Activate the confluent HUVEC monolayer by adding LPS to the medium at a final concentration of 1 µg/mL.

-

Incubate the cells for 4 hours.

-

-

HL-60 Cell Labeling and Treatment:

-

Label HL-60 cells with the fluorescent dye BCECF-AM according to the manufacturer's protocol.

-

Resuspend the labeled HL-60 cells in RPMI-1640 medium.

-

Treat the labeled HL-60 cells with varying concentrations of this compound for 30 minutes. Include a vehicle control.

-

-

Co-culture and Adhesion:

-

Wash the LPS-activated HUVEC monolayer with PBS to remove any residual LPS.

-

Add the this compound-treated (and control) HL-60 cells to the HUVEC monolayer.

-

Incubate the co-culture for 1 hour to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells with PBS to remove non-adherent HL-60 cells.

-

Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion for each treatment group relative to the vehicle control and determine the IC50 value.

-

Postulated Signaling Pathway

The inhibition of LPS-induced cell adhesion suggests that this compound may interfere with signaling pathways initiated by LPS in endothelial cells. A simplified, hypothetical pathway is presented below. Further research is required to validate the specific targets of this compound.

Caption: Hypothetical signaling pathway of LPS-induced cell adhesion.

Conclusion and Future Directions

This compound demonstrates inhibitory activity in a cell adhesion model, indicating its potential as a tool for studying processes dependent on cell-cell interactions. Future research should focus on:

-

Elucidating the precise molecular target(s) of this compound.

-

Investigating the specific signaling pathways modulated by this compound.

-

Evaluating the efficacy of this compound in other in vitro and in vivo models of inflammation and cancer.

Disclaimer: This document is intended for research purposes only. The provided protocols are for guidance and should be adapted and optimized by the end-user.

References

Application Notes and Protocols for Pyridindolol K2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K2 is a novel alkaloid with a β-carboline skeleton, isolated from Streptomyces sp. K93-0711. Preliminary studies have identified it as an inhibitor of cancer cell adhesion to endothelial cells, a critical process in tumor metastasis and inflammatory responses. Specifically, this compound has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVECs). These application notes provide detailed protocols for designing and conducting experiments to further investigate the biological activity and mechanism of action of this compound.

Quantitative Data Summary

The primary reported bioactivity for this compound is the inhibition of HL-60 cell adhesion to LPS-activated HUVECs.

| Compound | Biological Activity | Cell Lines | IC50 |

| This compound | Inhibition of cell adhesion | HL-60 and HUVEC | 75 µg/mL |

Key Experimental Protocols

Prior to conducting detailed mechanistic studies, it is essential to determine the cytotoxic profile of this compound in the cell lines to be used. This ensures that the observed effects on cell adhesion are not a result of cell death.

Protocol 1: Cytotoxicity Assay

This protocol outlines the determination of the concentration range of this compound that is non-toxic to both HUVECs and HL-60 cells using a standard MTT assay.

Materials:

-

This compound

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human promyelocytic leukemia (HL-60) cells

-

Endothelial Cell Growth Medium (EGM)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For HUVECs, seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

For HL-60 cells, seed 1 x 10⁴ cells per well in a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the respective cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Protocol 2: HL-60 Adhesion to HUVEC Monolayer Assay

This protocol details the in vitro assay to measure the inhibitory effect of this compound on the adhesion of HL-60 cells to an LPS-activated HUVEC monolayer.

Materials:

-

This compound

-

HUVECs and HL-60 cells

-

EGM and RPMI-1640 media

-

Lipopolysaccharide (LPS)

-

Calcein-AM (fluorescent dye)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

HUVEC Seeding: Seed HUVECs at a density of 1 x 10⁴ cells per well in a 96-well black, clear-bottom plate and grow to confluence.

-

This compound Pre-treatment: Treat the confluent HUVEC monolayer with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-4 hours.

-

LPS Activation: Add LPS (final concentration 1 µg/mL) to the wells containing this compound and incubate for 4-6 hours to induce the expression of adhesion molecules. Include a negative control (no LPS) and a positive control (LPS without this compound).

-

HL-60 Cell Labeling:

-

Incubate HL-60 cells with Calcein-AM (2 µM) for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess dye and resuspend in fresh RPMI-1640 medium.

-

-

Co-culture:

-

Remove the medium from the HUVEC plate.

-

Add 1 x 10⁵ labeled HL-60 cells in 100 µL of RPMI-1640 to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing: Gently wash the wells three times with PBS to remove non-adherent HL-60 cells.

-

Quantification:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of this compound compared to the LPS-only control. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

LPS-Induced Inflammatory Signaling in HUVECs

Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria that potently activates endothelial cells. This activation is primarily mediated by Toll-like receptor 4 (TLR4) and can also involve RIG-I. Activation of these receptors initiates downstream signaling cascades, prominently the NF-κB and p38 MAPK pathways. These pathways converge on the nucleus to induce the transcription of various pro-inflammatory genes, including those encoding for cell adhesion molecules such as E-selectin, VCAM-1, and ICAM-1. These molecules on the surface of HUVECs are crucial for the capture and firm adhesion of leukocytes like HL-60 cells.

Caption: Hypothetical signaling pathway of this compound's inhibitory action.

Experimental Workflow for Investigating this compound

The following workflow outlines a logical progression of experiments to characterize the anti-adhesive properties of this compound.

Caption: Experimental workflow for this compound characterization.

Application Notes and Protocols for Pyridindolol K2 Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K2 is a β-carboline alkaloid that has garnered interest within the scientific community for its potential biological activities.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This document provides detailed application notes and protocols for determining the solubility and stability of this compound, crucial parameters that influence its formulation, bioavailability, and shelf-life. These protocols are based on established methodologies for the characterization of active pharmaceutical ingredients (APIs).[3][4][5][6]

Physicochemical Properties of Pyridindolol

A summary of the known physicochemical properties of Pyridindolol is presented below. It is important to note that specific data for the K2 analogue is limited, and these values should be considered as a general reference for the parent compound.

| Property | Value | Source |

| Molecular Formula | C14H14N2O3 | [7][8] |

| Molecular Weight | 258.27 g/mol | [7][8] |

| Boiling Point | 604.3°C at 760 mmHg | [7] |

| Flash Point | 319.3°C | [7] |

| Density | 1.505 g/cm³ | [7] |

Solubility Testing Protocol

The solubility of an API is a critical factor affecting its absorption and bioavailability.[9][10] This protocol describes the determination of this compound solubility in various aqueous and organic solvents using the shake-flask method, which is a common technique for measuring thermodynamic solubility.[3]

Materials and Equipment

-

This compound (pure substance)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

pH meter

-

Water (deionized or distilled)

-

0.1 N HCl (pH 1.2)

-

Phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Polyethylene glycol 400 (PEG 400)

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Procedure

-

Preparation of Solutions: Prepare a series of vials containing the selected solvents: water, 0.1 N HCl, phosphate buffer (pH 7.4), DMSO, ethanol, methanol, and PEG 400.

-

Addition of Compound: Add an excess amount of this compound to each vial to create a suspension. The exact amount should be recorded.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For highly soluble compounds, it may be necessary to filter the supernatant to remove any remaining solid particles.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |

| Water | 25 | ~7 | |

| 0.1 N HCl | 25 | 1.2 | |

| Phosphate Buffer | 25 | 7.4 | |

| DMSO | 25 | N/A | |

| Ethanol | 25 | N/A | |

| Methanol | 25 | N/A | |

| PEG 400 | 25 | N/A |

Stability Testing Protocol

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] This protocol outlines a forced degradation study and a long-term stability study for this compound.

Materials and Equipment

-

This compound (pure substance)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Glass vials (clear and amber)

-

HPLC-UV or other suitable stability-indicating analytical method

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

Experimental Workflow: Stability Testing

Caption: Workflow for the stability testing of this compound.

Forced Degradation Study

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and degradation pathways.[6]

-